molecular formula C14H20ClN3O2 B3034767 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide CAS No. 220032-26-8

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Cat. No. B3034767
CAS RN: 220032-26-8
M. Wt: 297.78 g/mol
InChI Key: YBUGDJUVZUNIRB-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, also known as ACMP, is a synthetic small molecule that can be used to study the role of certain enzymes in biochemical and physiological processes. It has been used in a variety of scientific research applications, including as an inhibitor of protein kinases, as a substrate for enzymes, and as a tool for investigating protein-protein interactions.

Scientific Research Applications

Gastrointestinal Motility Enhancement

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide and its derivatives have been extensively studied for their potential in enhancing gastrointestinal motility. Several studies have synthesized different derivatives of this compound, evaluating their efficacy as selective serotonin 4 (5-HT4) receptor agonists. These agonists have shown promising results in accelerating gastric emptying and increasing the frequency of defecation, indicating their potential as novel prokinetic agents. For example, one study found that benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives of this compound significantly accelerated gastric emptying and increased defecation frequency, highlighting its potential for treating gastrointestinal disorders (Sonda et al., 2004).

Pharmacological Properties and Bioavailability

Research into the pharmacological properties of this compound derivatives has also explored their bioavailability and binding affinity to 5-HT4 receptors. One study synthesized a series of these derivatives, evaluating their ability to contract the isolated guinea-pig ascending colon. This research indicated that while some derivatives showed favorable pharmacological profiles for gastrointestinal motility, issues with low bioavailability were noted in oral administration, due to poor intestinal absorption rates (Sonda et al., 2003).

Selectivity and Efficacy as 5-HT4 Receptor Agonists

The selectivity and efficacy of these compounds as 5-HT4 receptor agonists have been a focus of several studies. For instance, research has demonstrated that some compounds within this class exhibit high affinity for the 5-HT4 receptor, making them potent agonists with contractile effects in the gastrointestinal tract. Such findings suggest their usefulness in enhancing gastroprokinetic motility, potentially offering advantages over other agents due to their selectivity (Itoh et al., 1999).

Polymorph Characterization

In addition to pharmacological studies, there has been research on the physical characterization of these compounds. For example, a study on 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) identified two polymorphs of this compound, providing insights into their physical properties, such as stability and thermodynamic behavior, which are crucial for drug formulation and manufacturing (Yanagi et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 , which indicates that it may be harmful if swallowed. Precautionary statements include P280, P305, P351, and P338 .

Future Directions

While specific future directions for this compound are not mentioned in the sources I have access to, it’s worth noting that compounds like this can have potential applications in various fields of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

properties

IUPAC Name

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUGDJUVZUNIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-tert-butyloxycarbonyl-4-(4-amino-5-chloro-2-methoxyphenyl-carbonylaminomethyl)piperidine (500 mg, 1.26 mmol) in methanol solution (30 ml) was added an ethereal 1N hydrogen chloride solution (12.6 ml, 12.6 mmol). The solution was heated at 50° C. The reaction mixture became heterogeneous within 5 min. After 1.5 h, the reaction mixture was concentrated to give a white solid which was suspended in diethylether and filtered to give 4-(4-amino-5-chloro-2-methoxyphenylcarbonylaminomethyl)piperidine as a bis-hydrochloride salt (433 mg).
Name
N-tert-butyloxycarbonyl-4-(4-amino-5-chloro-2-methoxyphenyl-carbonylaminomethyl)piperidine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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